

# Alternative methods to fluorescently label proteins without click chemistry

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## Compound of Interest

Compound Name: *N-(Azido-PEG3)-N-Fluorescein-PEG4-acid*

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## A Comparative Guide to Fluorescent Protein Labeling Beyond Click Chemistry

For researchers, scientists, and drug development professionals seeking to fluorescently label proteins without employing click chemistry, a variety of powerful techniques are available. These methods offer diverse strategies for attaching fluorescent probes to proteins of interest, each with its own set of advantages and limitations. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.

## Comparison of Alternative Fluorescent Protein Labeling Methods

The following table summarizes the key quantitative parameters for several popular non-click chemistry labeling methods.

Metho d	Tag/Sit e	Labeli ng Princip le	Tag Size (kDa)	Labeli ng Speed	Labeli ng Efficie ncy	Specifi city	Key Advant ages	Key Disadv antage s
Self-Labeling Tags								
SNAP-tag	Genetic ally encode d tag	Covale nt reaction between the tag and a benzylg uanine (BG) substrat e.[1]	~20	Fast ( $k_{app}$ $\approx 10^4$ – $10^5$ $M^{-1}s^{-1}$ ) [2][3]	High (>90%)	High	Orthogo nal labeling with CLIP- tag, wide range of fluoresc ent ligands availabl e.[1]	Tag may affect protein function ; requires substrat e synthes is/purch ase.
HaloTag	Genetic ally encode d tag	Covale nt reaction between the tag and a chloroal kane linker. [1]	~33	Very Fast ( $k_{app}$ up to $10^6$ $M^{-1}s^{-1}$ ) [2][3]	High (>90%)	High	Fast kinetics, good perform ance with far- red dyes.[4]	Larger tag size compar ed to SNAP/ CLIP; potentia l for non- specific binding of some ligands. [4]

CLIP-tag	Genetically encoded tag	Covalent reaction between the tag and a benzylcytosine (BC) substrate. <a href="#">[1]</a>	~20	Fast (similar to SNAP-tag)	High (>90%)	High	Orthogonal to SNAP-tag for dual labeling. <a href="#">[1]</a>	Fewer commercially available ligands compared to SNAP-tag.
Enzymatic Labeling								
Sortase A	C-terminal LPXTG motif or N-terminal Glycine	Transpeptidation reaction catalyzed by Sortase A. <a href="#">[5]</a>	5 amino acid motif	Moderate (minutes to hours) <a href="#">[6]</a>	Variable (can be >90% with optimized conditions and engineered sortases) <a href="#">[5]</a>	High	Site-specific labeling at N- or C-terminus; small recognition motif. <a href="#">[5]</a>	Requires purified enzyme; reaction is reversible (can be overcome with mutants/depsipeptide substrates). <a href="#">[6]</a>

Biotin Ligase (BirA)	15-amino acid AviTag	Site-specific biotinylation of a lysine within the AviTag, followed by fluorescent streptavidin binding. [7]	~1.7	Fast (minutes) [7]	High (>90%)	High	Highly specific enzymatic reaction; strong biotin-streptavidin interaction. [7]	Indirect labeling; streptavidin is a tetramer which can cause cross-linking.
Phosphopantetheinyl Transferase (PPTase)	11-12 amino acid peptide tag (e.g., S6, ybbR)	Covalent modification of a serine residue within the tag with a fluorescently labeled Coenzyme A derivative. [8][9]	~1.2-1.5	Fast (15-30 minutes) [8][9]	Variable	Moderate	Small tag size; fast labeling kinetics. [8][9]	Potential for significant non-specific labeling by CoA-dye conjugates. [8][10][11]
Unnatural Amino Acid								

(UAA)

Incorporation

Staudinger Ligation	Genetically encoded UAA with an azide group	Reaction between the azide group on the UAA and a phosphine-containing fluorescent probe.		Single amino acid	Slow (hours) ( $k \approx 10^{-3} \text{ M}^{-1}\text{s}^{-1}$ ) [12]	Moderate to High (can reach ~70%)	High	Minimal perturbation to the protein; precise site-specific labeling [12]	Requires genetic code expansion; slower kinetics compared to other methods [12]
		[12][13]							

Direct Chemical Labeling

Cysteine Labeling	Native or engineered cysteines	Michael addition with maleimide-functionalized dyes.	N/A	Fast (minutes to hours)	Variable	Low to Moderate	No genetic modification required if accessible cysteines are present.	Can lead to off-target labeling of other nucleophilic residues; potential
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I for retro-Michael reaction (instability).[14] [15]								
Low specificity due to the abundance of lysine residues on the protein surface; can lead to a heterogeneous population of labeled proteins.[16]								
Lysine Labeling	Native lysine residues	Reaction with N-hydroxy succinimide (NHS) ester-functionalized dyes.	N/A	Fast (minutes to hours)	Variable	Low	No genetic modification required.	
Fluorescent Proteins								
GFP, mCherry, etc.	Genetically fused to the	Autocatalytic formation of a	~27	N/A (maturation)	N/A	High	Genetically encoded, no	Large tag size can affect

protein of interest	chromophore within the protein barrel.	time varies)	external labeling step require d; suitable for live-cell imaging .	protein function ; generally lower brightness and photostability than organic dyes. <a href="#">[17]</a>
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## Experimental Protocols

Detailed methodologies for key experiments are provided below.

### Self-Labeling with SNAP-tag in Live Mammalian Cells

This protocol describes the fluorescent labeling of a SNAP-tag fusion protein expressed in live mammalian cells.

Materials:

- Mammalian cells expressing the SNAP-tag fusion protein of interest.
- Complete cell culture medium (e.g., DMEM with 10% FBS).
- SNAP-tag substrate (e.g., SNAP-Cell TMR-Star) from a commercial supplier.
- Anhydrous DMSO.
- Live-cell imaging medium (e.g., FluoroBrite DMEM).
- Confocal microscope.

Procedure:

- **Cell Culture:** Plate cells expressing the SNAP-tag fusion protein on a glass-bottom dish suitable for microscopy and grow to 50-70% confluency.
- **Substrate Preparation:** Prepare a 1 mM stock solution of the SNAP-tag substrate in anhydrous DMSO.
- **Labeling:** Dilute the SNAP-tag substrate stock solution to a final concentration of 1-5  $\mu\text{M}$  in pre-warmed complete cell culture medium. Remove the existing medium from the cells and add the labeling medium.
- **Incubation:** Incubate the cells for 30 minutes at 37°C in a 5% CO<sub>2</sub> incubator.
- **Washing:** Remove the labeling medium and wash the cells three times with pre-warmed complete cell culture medium. Each wash should be for 5 minutes to remove unbound substrate.
- **Imaging:** Replace the final wash with pre-warmed live-cell imaging medium and image the cells using a confocal microscope with the appropriate filter set for the chosen fluorophore.

## Enzymatic Labeling using Sortase A (in vitro)

This protocol outlines the in vitro labeling of a protein of interest (POI) containing a C-terminal LPETG motif with a fluorescently labeled peptide containing an N-terminal oligoglycine sequence.

### Materials:

- Purified POI with a C-terminal LPETG-His6 tag.
- Purified, engineered Sortase A enzyme (e.g., pentamutant SrtA).
- Fluorescently labeled peptide with an N-terminal GGG motif (e.g., (G)<sub>3</sub>-K-FITC).
- Sortase reaction buffer (50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl<sub>2</sub>, pH 7.5).
- SDS-PAGE analysis equipment.

### Procedure:



- **Reaction Setup:** In a microcentrifuge tube, combine the POI-LPETG-His6 (final concentration 10  $\mu$ M), the fluorescent GGG-peptide (final concentration 100  $\mu$ M), and Sortase A (final concentration 1-5  $\mu$ M) in the sortase reaction buffer.
- **Incubation:** Incubate the reaction mixture at room temperature (or 37°C for faster reaction) for 1-4 hours.
- **Quenching:** Stop the reaction by adding SDS-PAGE loading buffer.
- **Analysis:** Analyze the reaction products by SDS-PAGE. The labeled protein will show a shift in molecular weight and will be fluorescent under UV light.
- **Purification (Optional):** The labeled protein can be purified from the reaction mixture using Ni-NTA affinity chromatography to remove the His-tagged Sortase A and any unreacted POI.

## Unnatural Amino Acid Incorporation and Staudinger Ligation

This protocol describes the site-specific labeling of a protein containing the unnatural amino acid p-azidophenylalanine (AzF) with a phosphine-conjugated fluorescent dye.

Materials:

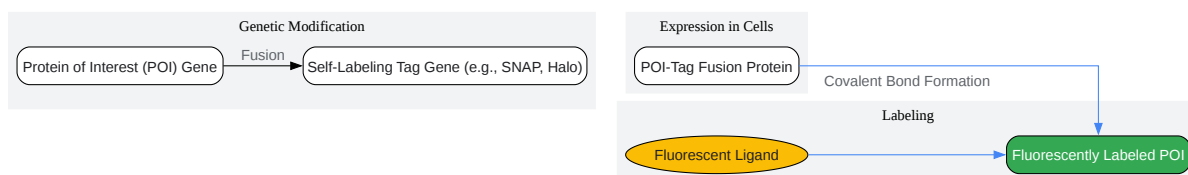
- Mammalian cells.
- Expression plasmid for the protein of interest with a TAG codon at the desired labeling site.
- Expression plasmid for the evolved aminoacyl-tRNA synthetase/tRNA pair for AzF.
- p-Azidophenylalanine (AzF).
- Phosphine-conjugated fluorescent dye (e.g., phosphine-TAMRA).
- Transfection reagent.
- Cell lysis buffer.
- SDS-PAGE analysis equipment.

### Procedure:

- **Transfection:** Co-transfect the mammalian cells with the two expression plasmids using a suitable transfection reagent.
- **UAA Incorporation:** Culture the transfected cells in a medium supplemented with 1 mM AzF for 24-48 hours to allow for expression and incorporation of the UAA into the protein of interest.
- **Cell Lysis:** Harvest the cells and lyse them in a suitable lysis buffer.
- **Staudinger Ligation:** Add the phosphine-conjugated fluorescent dye to the cell lysate at a final concentration of 100-200  $\mu$ M.
- **Incubation:** Incubate the reaction mixture overnight at 4°C with gentle shaking.
- **Analysis:** Analyze the labeled protein by SDS-PAGE and in-gel fluorescence scanning.

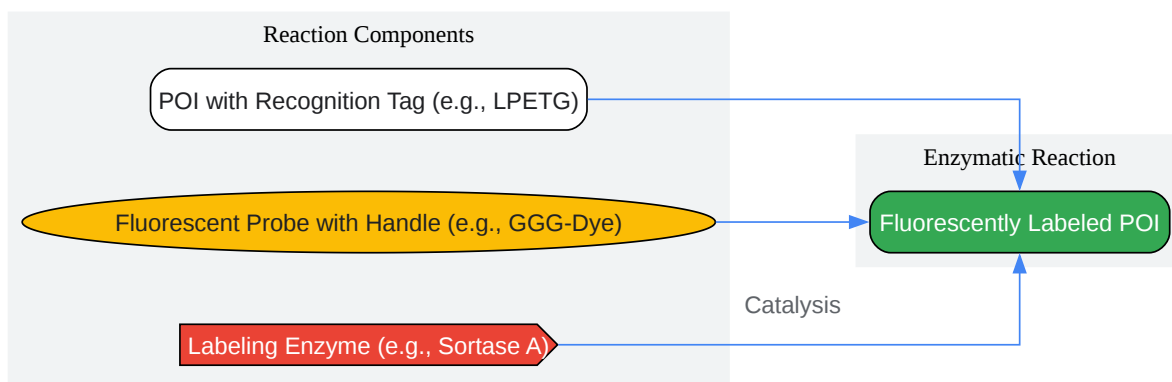
## Visualizations

The following diagrams illustrate the workflows of the described labeling methods.



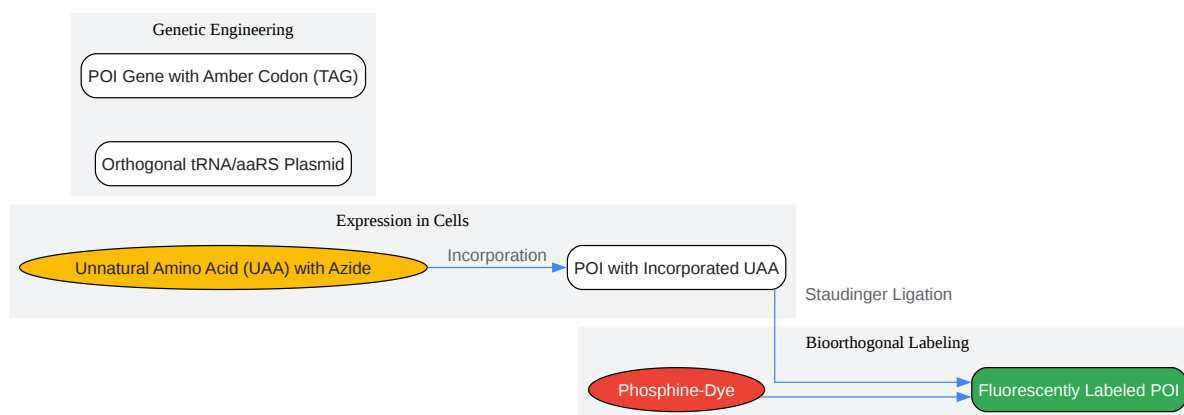
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### Workflow for Self-Labeling Tags.



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Workflow for Enzymatic Labeling.



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Workflow for UAA Incorporation and Staudinger Ligation.

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## References

- 1. bitesizebio.com [bitesizebio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. blog.addgene.org [blog.addgene.org]

- 5. Sortase-mediated labeling: Expanding frontiers in site-specific protein functionalization opens new research avenues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 7. Imaging proteins in live mammalian cells with biotin ligase and monovalent streptavidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems | PLOS One [journals.plos.org]
- 9. Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Labeling surface proteins with high specificity: Intrinsic limitations of phosphopantetheinyl transferase systems | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Characterization of Fluorescent Proteins with Intramolecular Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
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